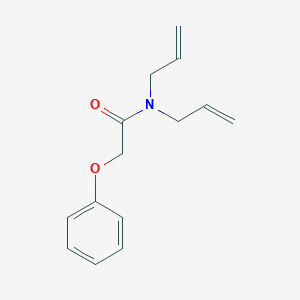
Cambridge id 6236998
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cambridge id 6236998 is a synthetic compound that is being studied for its potential medical applications. It is a member of the class of compounds known as benzimidazoles, which have been shown to have various biological activities. In
Mechanism of Action
The exact mechanism of action of Cambridge id 6236998 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and survival. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
Cambridge id 6236998 has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using Cambridge id 6236998 in lab experiments is its high potency and selectivity for certain enzymes. This allows for precise targeting of specific pathways and processes. However, one limitation is that it may not accurately reflect the complexity of biological systems in vivo, as it is often studied in isolated cells or animal models.
Future Directions
There are several potential future directions for research on Cambridge id 6236998. One area of interest is its potential as a combination therapy with other anticancer agents, as it has been shown to enhance the effectiveness of certain chemotherapy drugs. Another direction is the exploration of its anti-inflammatory properties, as it may have potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Cambridge id 6236998.
Synthesis Methods
The synthesis of Cambridge id 6236998 involves several steps, starting with the reaction of 2-amino-5-nitrobenzimidazole with ethyl 2-bromoacetate. This is followed by the reduction of the nitro group to an amino group, and then the reaction with 2-chloro-1,3-dimethylimidazolinium chloride to form the final product. The synthesis has been optimized to achieve high yields and purity.
Scientific Research Applications
Cambridge id 6236998 has been studied for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the growth of cancer cells in animal models. In addition, Cambridge id 6236998 has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
properties
Product Name |
Cambridge id 6236998 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-phenoxy-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C14H17NO2/c1-3-10-15(11-4-2)14(16)12-17-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2 |
InChI Key |
QRTKVRATBKSIDT-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)COC1=CC=CC=C1 |
Canonical SMILES |
C=CCN(CC=C)C(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



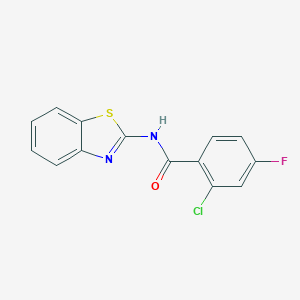
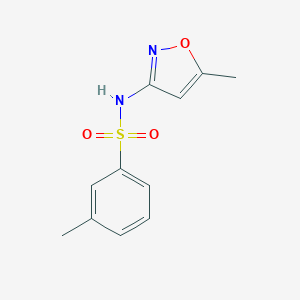
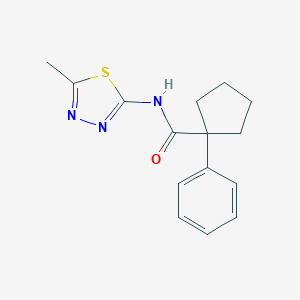



![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)

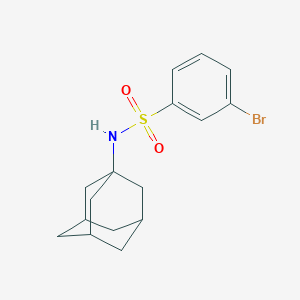
![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)
![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)